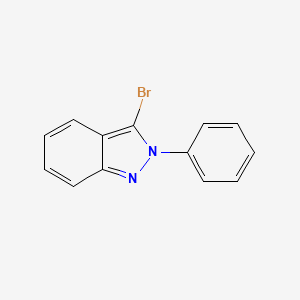

3-Bromo-2-phenyl-2H-indazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

91002-55-0 |

|---|---|

Molecular Formula |

C13H9BrN2 |

Molecular Weight |

273.13 g/mol |

IUPAC Name |

3-bromo-2-phenylindazole |

InChI |

InChI=1S/C13H9BrN2/c14-13-11-8-4-5-9-12(11)15-16(13)10-6-2-1-3-7-10/h1-9H |

InChI Key |

FIYIPGOIPMIGDR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C3C=CC=CC3=N2)Br |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromo 2 Phenyl 2h Indazole and Its Analogs

Classical Approaches to 2-Phenyl-2H-Indazole Derivatives as Precursors

The foundation for synthesizing 3-bromo-2-phenyl-2H-indazole lies in the efficient production of its non-halogenated precursor, 2-phenyl-2H-indazole. The Cadogan method has emerged as a cornerstone for this purpose.

The Cadogan reaction is a classical and robust method for preparing 2-aryl-2H-indazoles. researchgate.net The synthesis generally begins with the condensation of 2-nitrobenzaldehyde (B1664092) and a substituted aniline. nih.govmdpi.com This reaction is typically performed by heating the reactants under reflux in ethanol (B145695) to produce the corresponding Schiff base (imine). mdpi.com

Following the formation of the imine, the key step is a reductive cyclization. This is achieved by heating the imine intermediate with a trivalent phosphorus reagent, most commonly triethyl phosphite (B83602) (P(OEt)₃), at elevated temperatures, often around 150°C. nih.govmdpi.com The triethyl phosphite serves to both reduce the nitro group and facilitate the cyclization to form the indazole ring. researchgate.net After the reaction, vacuum distillation is used to remove excess phosphite and the resulting phosphate, and the 2-phenyl-2H-indazole product is purified by column chromatography. nih.gov

Researchers have employed slight modifications to this general procedure, achieving moderate to high yields for a variety of 2-phenyl-2H-indazole derivatives. mdpi.com For instance, one-pot procedures that combine ultrasound-assisted synthesis under solvent-free ("neat") conditions with the traditional Cadogan cyclization have also been developed to improve efficiency. researchgate.net

| Precursor (Substituted Aniline) | Product (2-Phenyl-2H-indazole Derivative) | Yield (%) | Reference |

| Aniline | 2-Phenyl-2H-indazole | 60% | mdpi.com |

| Methyl 4-aminobenzoate | Methyl 4-(2H-indazol-2-yl)benzoate | 75% | mdpi.com |

| 4-Chloroaniline | 2-(4-Chlorophenyl)-2H-indazole | 78% | nih.gov |

| 4-Methoxyaniline | 2-(4-Methoxyphenyl)-2H-indazole | 65% | nih.gov |

This table summarizes the yields for the synthesis of various 2-phenyl-2H-indazole derivatives using modifications of the Cadogan method.

Direct Bromination Strategies for this compound

Once the 2-phenyl-2H-indazole scaffold is obtained, direct bromination is employed to introduce the bromine atom. The regioselectivity of this electrophilic substitution is crucial, with the C-3 position of the indazole ring being the primary target.

Historically, molecular bromine (Br₂) has been used as the brominating agent for 2-phenyl-2H-indazole. nih.govrsc.org In these methods, the indazole derivative is treated with a solution of bromine, often in a solvent like acetic acid. nih.govchim.it

While this technique can produce the desired this compound in high yield, it suffers from significant drawbacks. nih.govrsc.org A primary issue is the lack of selectivity, which often leads to the formation of a mixture of polybrominated products, including 3,5-dibromo- and 3,7-dibromo-2H-indazoles, with poor selectivity and in low yields. nih.govrsc.orgacs.org Furthermore, the use of molecular bromine is considered environmentally unfriendly and presents operational challenges due to its high toxicity and volatility. rsc.orgrsc.org

To overcome the limitations of molecular bromine, N-Bromosuccinimide (NBS) has become the reagent of choice for the bromination of 2-substituted indazoles. wikipedia.org NBS is a convenient and more selective source of electrophilic bromine for electron-rich aromatic systems like indazoles. chim.itwikipedia.org This method allows for a highly regioselective introduction of a bromine atom at the C-3 position of the indazole core. chim.itresearchgate.net

An efficient and environmentally friendly C-H direct bromination of 2H-indazoles has been developed using NBS under metal-free conditions. nih.govrsc.org The optimization of reaction parameters is critical for achieving high regioselectivity and yield. Studies on the bromination of 2-phenyl-2H-indazole revealed that the choice of solvent and temperature significantly impacts the reaction's outcome. nih.gov

Initial studies showed that using acetonitrile (B52724) (MeCN) as a solvent at 25°C with one equivalent of NBS provides the mono-brominated product in 88% yield. nih.gov By screening various solvents and temperatures, it was determined that conducting the reaction in ethanol (EtOH) at 50°C increases the yield of this compound to an excellent 98%. nih.gov Reactions in water or methanol (B129727) resulted in lower yields. nih.gov This optimized protocol highlights a mild, efficient, and highly regioselective method for the C-3 bromination of 2-phenyl-2H-indazole. nih.govrsc.org

| Entry | Solvent | Temperature (°C) | Yield of this compound | Reference |

| 1 | MeCN | 25 | 88% | nih.gov |

| 2 | EtOH | 50 | 98% | nih.gov |

| 3 | H₂O | 50 | 75% | nih.gov |

| 4 | CH₃OH | 50 | 82% | nih.gov |

This table presents the results from the optimization of reaction conditions for the NBS-mediated mono-bromination of 2-phenyl-2H-indazole.

The stoichiometry of NBS is a key factor in controlling the degree of bromination on the 2-phenyl-2H-indazole core. nih.govacs.org

Mono-bromination: Using approximately one equivalent of NBS under the optimized conditions (EtOH, 50°C) selectively yields the mono-brominated product, this compound. nih.gov This high regioselectivity holds for 2-phenyl-2H-indazoles bearing both electron-donating and electron-withdrawing groups on the N-phenyl ring, with yields typically ranging from 80% to 98%. nih.gov

Di- and Poly-bromination: Increasing the amount of NBS leads to polybrominated products. nih.govrsc.org The use of excess NBS can lead to the formation of di-halogenated indazoles, such as 3,7-dibromo-2H-indazole. nih.govrsc.orgresearchgate.net Further increasing the equivalents of the brominating agent and extending the reaction time can result in tribrominated products. nih.govrsc.org For example, the reaction of 2-(m-tolyl)-2H-indazole with an increased amount of NBS afforded a tribrominated product in 72% yield. nih.govrsc.org These studies demonstrate that the degree of bromination can be effectively tuned by adjusting the reaction conditions, allowing for the selective synthesis of mono-, di-, or poly-brominated 2-phenyl-2H-indazole derivatives. nih.govrsc.orgrsc.org

Ultrasound-Assisted Bromination at the C3 Position with Dibromohydantoin

A novel and efficient method for the site-specific bromination of 2-phenyl-2H-indazole at the C3 position utilizes 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the bromine source under ultrasound irradiation. researchgate.netnih.govrsc.org This approach offers a significant improvement over traditional methods that often require harsh conditions, such as high temperatures and the use of toxic and volatile liquid bromine. researchgate.netrsc.org

The ultrasound-assisted reaction is typically carried out in a green solvent like ethanol at a mild temperature of 40°C and is completed within a short timeframe of 30 minutes. researchgate.netnih.gov The use of sodium carbonate as a base is also standard in this protocol. nih.govrsc.org This method demonstrates high efficiency and tolerates a wide range of functional groups on the 2-phenyl-2H-indazole scaffold, including both electron-donating and electron-withdrawing groups. nih.govrsc.org For instance, substrates with methoxy (B1213986) (-OMe) and trifluoromethyl (-CF3) groups on the phenyl ring undergo successful bromination to yield the desired products in good yields. nih.govrsc.org

Mechanistic studies suggest that this ultrasound-assisted bromination is not a radical process. researchgate.netnih.govrsc.org Experiments conducted in the presence of radical scavengers like TEMPO and BHT still resulted in high yields of the brominated product, supporting a non-radical pathway. nih.govrsc.orgrsc.org The cavitation effect of ultrasonic irradiation is believed to play a crucial role in the C-H bond cleavage and subsequent C-Br bond formation. nih.govrsc.org

To showcase the practical application of this method, a gram-scale synthesis of this compound has been successfully performed under the optimized conditions, yielding the product in excellent quantities. researchgate.net Furthermore, the resulting this compound can be readily utilized in subsequent cross-coupling reactions, highlighting its utility as a synthetic intermediate. researchgate.net

Table 1: Ultrasound-Assisted Bromination of 2-Substituted-2H-indazoles

| Entry | Substrate (2-substituent) | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenyl | This compound | 95 |

| 2 | 4-Fluorophenyl | 3-Bromo-2-(4-fluorophenyl)-2H-indazole | 88 |

| 3 | 4-Bromophenyl | 3-Bromo-2-(4-bromophenyl)-2H-indazole | 85 |

| 4 | 4-Chlorophenyl | 3-Bromo-2-(4-chlorophenyl)-2H-indazole | 87 |

| 5 | 4-Methoxyphenyl | 3-Bromo-2-(4-methoxyphenyl)-2H-indazole | 81 |

| 6 | 4-(Trifluoromethyl)phenyl | 3-Bromo-2-(4-(trifluoromethyl)phenyl)-2H-indazole | 78 |

Reaction conditions: indazole (0.2 mmol), DBDMH (0.2 mmol), Na2CO3 (0.4 mmol), EtOH (2.0 mL), 40 °C, ultrasonic (40 kHz/50 W), 30 min. Data sourced from rsc.org.

Green Chemistry Approaches in Bromination Synthesis

In recent years, there has been a significant shift towards the development of environmentally friendly or "green" synthetic methods for the bromination of indazoles. rsc.orgnih.gov These approaches aim to minimize waste, avoid hazardous reagents, and utilize sustainable resources.

One notable green chemistry approach involves the metal-free, regioselective halogenation of 2-substituted indazoles using N-bromosuccinimide (NBS) as the brominating agent in environmentally benign solvents like ethanol or water. rsc.orgnih.gov This method allows for the highly selective synthesis of mono-brominated products at the C3 position in excellent yields under mild reaction conditions. rsc.orgnih.gov For instance, the reaction of 2-phenyl-2H-indazole with NBS in ethanol at 50°C provides the 3-bromo derivative in 97% yield within 2 hours. rsc.orgnih.gov The reaction can also be effectively carried out in water at 95°C, yielding the product in 96% yield. rsc.orgnih.gov This protocol is scalable, with gram-scale reactions also producing excellent yields. rsc.org

Another sustainable strategy employs visible-light photoredox catalysis with an organic dye, such as Rose Bengal, for the bromination of indazoles. researchgate.net This metal-free method utilizes a clean energy source and operates under mild conditions. researchgate.net Copper-promoted N-alkylation and bromination of indazoles using alkyl bromides as both the alkylating and brominating reagents represents another eco-friendly alternative. acs.org This one-step process exhibits excellent atom and step economy, with oxygen and water being the only byproducts. acs.org

Ultrasound-assisted bromination, as detailed in the previous section, is also considered a green chemistry approach due to its energy efficiency, short reaction times, and use of a greener solvent. rsc.orgrsc.orgresearchgate.net

These green methodologies offer significant advantages over traditional bromination techniques that often employ toxic reagents like bromine (Br2) and require high temperatures, leading to the formation of undesirable byproducts. rsc.orgrsc.orgnih.gov The adoption of these greener alternatives contributes to a more sustainable and environmentally responsible approach to the synthesis of brominated indazoles.

Advanced Synthetic Transformations Involving Brominated Indazoles

This compound serves as a versatile precursor for the introduction of various functional groups at the C3 position through advanced synthetic transformations. These reactions are crucial for creating a diverse range of indazole derivatives with potential applications in medicinal chemistry and materials science.

Palladium-Catalyzed Cross-Coupling Reactions for Functionalization (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to functionalize brominated indazoles. nih.govresearchgate.net

The Suzuki-Miyaura coupling reaction is a highly efficient method for creating C-C bonds by reacting a halide (like this compound) with an organoboron compound in the presence of a palladium catalyst and a base. nih.govijcrt.org This reaction is tolerant of a wide variety of functional groups and is often used to synthesize biaryl compounds. rsc.org For instance, 5-bromoindazoles have been successfully coupled with pyrrole- and thiophene-boronic acids using a Pd(dppf)Cl2 catalyst to produce novel pyrrolyl and thiophenyl indazoles in good yields. mdpi.com The reaction conditions typically involve a base such as potassium carbonate and a solvent like dimethoxyethane, with heating to 80°C. mdpi.com Similarly, 7-bromo-1H-indazoles have been arylated via Suzuki-Miyaura coupling with various boronic acids. nih.gov

The Buchwald-Hartwig amination is another pivotal palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. researchgate.net This reaction is instrumental in synthesizing N-aryl and N-heteroaryl derivatives. The efficiency of the Buchwald-Hartwig amination can be influenced by the choice of ligands, with phosphine-based ligands being commonly employed. researchgate.net While specific examples for this compound are not detailed in the provided context, the general applicability of this reaction to bromoindazoles is well-established for the synthesis of 3-aminoindazoles. chim.it Modern advancements in Buchwald-Hartwig amination have also explored the use of more environmentally friendly reaction media, such as water, with specialized catalytic systems. rsc.org

Table 2: Palladium Catalysts in Suzuki-Miyaura Coupling of Bromoindazoles

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Pd(dppf)Cl2 | dppf | K2CO3 | Dimethoxyethane | 80 | mdpi.com |

| Pd(PPh3)4 | PPh3 | K2CO3 | DMF | Reflux | nih.gov |

| PdCl2(dppf)·DCM | dppf | K2CO3 | 1,4-Dioxane/Water | 100 | rsc.org |

This table summarizes common conditions for Suzuki-Miyaura reactions involving bromoindazoles.

Radical-Mediated Decarboxylative Cross-Coupling Functionalizations

Radical-mediated decarboxylative cross-coupling reactions have emerged as a powerful strategy for the functionalization of heterocycles, including indazoles. These methods involve the generation of a radical species from a carboxylic acid, which then adds to the heterocyclic core.

One notable example is the direct acyl radical addition to 2H-indazoles. acs.org This reaction utilizes a silver-catalyzed decarboxylative cross-coupling of α-keto acids with 2H-indazoles at ambient temperature. acs.org The less aromatic, quinonoid nature of 2H-indazoles makes them receptive to radical addition at the C-3 position. acs.org This method provides a straightforward route to a diverse range of 3-acyl-2H-indazoles. acs.org

More recently, visible-light-induced decarboxylative couplings have gained attention as a greener alternative. nih.gov An efficient synthesis of functionalized 3-acyl-2H-indazoles has been developed using a visible-light-induced self-catalyzed energy transfer process between 2H-indazoles and α-keto acids. nih.gov This approach is advantageous as it does not require external photosensitizers, metal catalysts, or strong oxidants. nih.gov

Furthermore, photoredox-catalyzed decarboxylative amination has been employed to couple indazoles at the bridgehead position of brominated bicyclo[1.1.1]pentanes (BCPs), showcasing the versatility of radical-mediated C-N bond formation involving the indazole nucleus. princeton.edu Iron photocatalysis has also been developed for the efficient decarboxylation of various carboxylic acids, enabling a range of radical transformations including alkenylation, alkynylation, and thiolation, which could potentially be applied to functionalize indazoles. nih.gov

Electrochemical Synthesis Routes for Functionalized 2H-Indazoles

Electrochemical synthesis has gained prominence as a sustainable and efficient method for the functionalization of organic molecules, including 2H-indazoles. acs.orgsioc-journal.cn These methods utilize electricity as a "reagent," often avoiding the need for harsh chemical oxidants or reductants. nih.govresearchgate.net

A notable application is the electrochemical regioselective sulfenylation of 2H-indazoles with thiols. acs.org This method achieves a cross-dehydrogenative C-S bond coupling at the C3 position under catalyst-, oxidant-, and metal-free conditions, with hydrogen gas as the only byproduct. acs.org The reaction can be performed in both batch and continuous flow setups, allowing for gram-scale synthesis. acs.org Mechanistic studies, including cyclic voltammetry, support a radical-radical cross-coupling pathway. acs.org

Another electrochemical approach involves the oxo-amination of 2H-indazoles to synthesize both symmetrical and unsymmetrical indazolylindazolones. nih.gov This supporting-electrolyte-free method utilizes an oxygen reduction reaction to induce a 1,3-oxo-amination, where one molecule of 2H-indazole acts as the aminating agent and another as the precursor to the indazolone. nih.gov

Furthermore, direct electrochemical C-3 phosphorylation of 2H-indazoles with trialkyl phosphites has been developed. researchgate.net This method proceeds under mild conditions without the need for metal salts or additional oxidants. researchgate.net These electrochemical routes represent a modern and green approach to the C-3 functionalization of the 2H-indazole scaffold. sioc-journal.cn

Alternative Preparative Routes to 2H-Indazole Skeletons Relevant to Brominated Derivatives

While the direct bromination of pre-formed 2H-indazole rings is a common strategy, several alternative methods exist for constructing the 2H-indazole skeleton itself, which can be relevant for accessing brominated derivatives. These routes often involve the cyclization of appropriately substituted precursors.

A widely used method is the copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide. organic-chemistry.orgacs.org This approach allows for the efficient synthesis of a diverse range of 2H-indazoles. The copper catalyst is crucial for the formation of both the C-N and N-N bonds. organic-chemistry.org This methodology can be performed using copper(I) oxide nanoparticles as a heterogeneous catalyst in a green solvent like polyethylene (B3416737) glycol (PEG), making it an environmentally friendly option. organic-chemistry.org

Another strategy involves the reductive cyclization of ortho-imino-nitrobenzene substrates, which are generated in situ from the condensation of ortho-nitrobenzaldehydes and anilines. researchgate.net This reaction is typically promoted by a reducing agent like tri-n-butylphosphine under mild conditions. researchgate.net

More recently, metal-free synthetic routes have been developed. One such method involves the visible-light-mediated reaction of 2-((aryl/alkyl/H)ethynyl)aryltriazenes with arylsulfinic acids to afford 3-functionalized 2H-indazoles. nih.gov This reaction proceeds at room temperature without an external photocatalyst. nih.gov

Other approaches include the thermal decomposition of N-(2-azidobenzylidene)amines and transition-metal-catalyzed cyclizations. researchgate.net These alternative synthetic routes provide access to a wide array of substituted 2H-indazoles, which can then be subjected to bromination or can incorporate a bromine atom from the starting materials, offering flexibility in the synthesis of brominated 2H-indazole derivatives.

Photochemical and Thermochemical Metal-Free Syntheses of 2H-Indazoles

Recent advancements in organic synthesis have led to the development of metal-free photochemical and thermochemical methods for the construction of the 2H-indazole skeleton. These approaches offer milder reaction conditions and are more environmentally benign compared to traditional metal-catalyzed reactions.

One notable metal-free approach involves the reaction of 2-((aryl/alkyl/H)ethynyl))aryltriazenes with arylsulfinic acids. Current time information in Bangalore, IN.gjesr.comthieme-connect.com Under visible-light irradiation at room temperature, these reactants yield 3-functionalized 2H-indazoles without the need for an external photocatalyst. Current time information in Bangalore, IN.gjesr.comthieme-connect.com This transformation is believed to proceed through an electron donor-acceptor (EDA) complex. Current time information in Bangalore, IN.gjesr.comthieme-connect.com

Alternatively, a thermochemical approach can be employed. In the presence of arylsulfinic acid, 2-(ethynyl)aryltriazenes can undergo an intramolecular oxidation and cyclization at 50°C in the open air to produce 2H-indazole-3-carbaldehydes. Current time information in Bangalore, IN.gjesr.comthieme-connect.com This dual photochemical and thermochemical reactivity provides a versatile and controllable method for accessing different 2H-indazole derivatives. thieme-connect.com

The scope of these reactions has been demonstrated with various substrates, showing good yields and tolerance to a range of functional groups. Current time information in Bangalore, IN. The resulting 2H-indazole-3-carbaldehydes are versatile intermediates for further chemical transformations. Current time information in Bangalore, IN.

A different visible-light-mediated protocol has been developed for the C3-carbamoylation of 2H-indazoles using oxamic acids as the carbamoyl (B1232498) source. researchgate.net This transition-metal-free method employs 4CzIPN as a photocatalyst and cesium carbonate as a base, operating under an oxygen atmosphere. researchgate.net The reaction proceeds under mild conditions and has been successfully applied to the late-stage modification of drug molecules. researchgate.net

The table below summarizes the conditions for the photochemical synthesis of C3-carbamoylated 2H-indazoles. researchgate.net

| Entry | Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | 2-phenyl-2H-indazole | Oxamic acid | 4CzIPN (5 mol%) | Cs2CO3 (2 equiv) | DMSO | 35 | 91 |

| 2 | 2-(p-tolyl)-2H-indazole | Oxamic acid | 4CzIPN (5 mol%) | Cs2CO3 (2 equiv) | DMSO | 35 | 85 |

| 3 | 2-(4-chlorophenyl)-2H-indazole | Oxamic acid | 4CzIPN (5 mol%) | Cs2CO3 (2 equiv) | DMSO | 35 | 88 |

This table is generated based on the data presented in the referenced study and illustrates the efficiency of the photochemical carbamoylation reaction.

Cyclization Reactions for 2H-Indazole Formation

Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds, including 2H-indazoles. Various strategies have been developed that rely on the formation of the pyrazole (B372694) ring through intramolecular bond formation.

A prominent method is the Cadogan reductive cyclization, which traditionally involves the deoxygenation of nitroaromatic compounds at high temperatures using reagents like trialkyl phosphites. nih.govacs.org However, milder conditions have been developed. For instance, the condensation of o-nitrobenzaldehydes with anilines to form ortho-imino-nitrobenzene substrates, followed by reductive cyclization with tri-n-butylphosphine, affords 2H-indazoles under milder conditions. acs.org This one-pot procedure is operationally simple and efficient. acs.org

Another approach involves the SnCl₂-mediated cyclization of 2-nitrobenzylamines. thieme-connect.com This method is efficient and applicable to a wide range of substrates with both electron-donating and electron-withdrawing groups, proceeding under mild conditions. thieme-connect.com

The synthesis of 2H-indazoles from 2-azidobenzaldehydes is also a well-established route. gjesr.com The condensation of 2-azidobenzaldehyde (B97285) with primary amines forms an imine intermediate, which then undergoes intramolecular N-N bond formation. gjesr.com This reaction can be performed under catalyst-free and solvent-free microwave irradiation or using a copper(I) iodide/tertiary amine catalytic system under mild conditions. gjesr.com

A one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper(I) oxide nanoparticles in a green solvent like polyethylene glycol, provides an efficient synthesis of 2H-indazoles. organic-chemistry.org A similar copper-catalyzed reaction plays a key role in both C-N and N-N bond formation. organic-chemistry.org

The direct C-H halogenation of 2H-indazoles offers a direct route to compounds like this compound. The use of N-bromosuccinimide (NBS) as a brominating agent allows for the regioselective mono-bromination of 2-phenyl-2H-indazole at the C3 position in excellent yield. thieme-connect.de The reaction conditions can be tuned to achieve mono-, poly-, or even hetero-halogenated products. thieme-connect.de

The following table provides an overview of the reaction conditions for the direct bromination of 2-phenyl-2H-indazole. thieme-connect.de

| Entry | Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 2-phenyl-2H-indazole | NBS (1.0 equiv) | MeCN | 25 | 2.0 | 88 |

| 2 | 2-phenyl-2H-indazole | NBS (1.0 equiv) | MeCN | 50 | 2.0 | 98 |

| 3 | 2-phenyl-2H-indazole | NBS (1.0 equiv) | EtOH | 50 | 2.0 | 97 |

This interactive table summarizes the optimization of reaction conditions for the synthesis of this compound.

Mechanistic Investigations of Bromination and Reactivity of 3 Bromo 2 Phenyl 2h Indazole

Theoretical and Computational Studies on Halogenation Mechanisms in Indazoles

Theoretical and computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of halogenation in indazole systems. nih.gov These studies provide a molecular-level understanding of reaction pathways, transition states, and the factors governing regioselectivity. DFT calculations can predict the most likely sites for electrophilic attack by analyzing the electron density distribution and the energies of potential intermediates. nih.gov For instance, the calculation of Fukui functions (fk+) helps to identify the most nucleophilic centers in the indazole ring, thereby predicting the regioselectivity of electrophilic bromination. nih.gov Such computational models have correctly predicted that C3 bromination is not favored under certain conditions and have helped rationalize the observed reactivity patterns in the presence of various substituents. nih.gov

The position of bromination on the indazole ring is highly dependent on the nature and location of substituents. In the case of 2-substituted indazoles, electrophilic substitution, such as bromination with N-bromosuccinimide (NBS), typically occurs at the C3 position. rsc.orgrsc.org However, the electronic properties of substituents on the N-phenyl ring and the indazole skeleton can significantly influence the reaction yield and selectivity.

Studies on the mono-bromination of 2-aryl-2H-indazoles have shown that substrates with either electron-donating or electron-withdrawing groups on the N-phenyl ring can produce the corresponding 3-bromo derivatives in good to excellent yields (80–98%). rsc.org Steric hindrance also plays a role; for example, meta-substituted phenyl rings may lead to lower yields compared to para-substituted ones. rsc.org When substituents are present on the indazole skeleton itself, electron-withdrawing groups like fluorine or chlorine are compatible with the reaction conditions, affording the desired 3-bromo products in high yields. rsc.orgnih.gov Conversely, a strong electron-donating group like methoxy (B1213986) on the indazole ring can hinder the reaction's completion. rsc.orgnih.gov

In NH-free indazoles, substituents at the C4 position direct the regioselectivity of bromination. For example, 4-sulfonamido-1H-indazoles undergo regioselective bromination at the C7 position. nih.gov The electronic nature of the sulfonamide's aryl group influences the outcome; electron-donating groups lead to high yields of the C7-monobrominated product, while strong electron-withdrawing groups result in a mixture of mono- and di-halogenated compounds with a significant decrease in the desired C7 product. nih.gov In contrast, 4-benzamido-1H-indazoles yield only the C7-halogenated products. nih.gov

| Substituent on N-phenyl ring | Position | Yield (%) |

|---|---|---|

| -H | - | 98 |

| -CH₃ | para | 95 |

| -CH₃ | meta | 89 |

| -OCH₃ | para | 96 |

| -F | para | 92 |

| -Cl | para | 94 |

| -Br | para | 90 |

| -CF₃ | para | 80 |

Lewis acid catalysis is a common strategy to enhance the electrophilicity of halogenating agents in electrophilic aromatic substitution reactions. wikipedia.orgsaskoer.ca A Lewis acid, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), coordinates to the halogenating agent (e.g., Br₂), polarizing the halogen-halogen bond and generating a more potent electrophile, which can be represented as a bromonium ion (Br⁺) source. saskoer.ca This activation step facilitates the attack by the aromatic ring. saskoer.ca

While many modern indazole bromination methods are developed to be metal-free, the principles of Lewis acid catalysis are relevant. rsc.orgnih.gov For other functionalizations of indazoles, such as N-alkylation, Lewis acids like aluminum triflate (Al(OTf)₃) and cobalt(II) bis(trifluoromethanesulfonyl)imide (Co(NTf₂)₂) have been employed to control the regioselectivity between the N1 and N2 positions. rsc.orgresearchgate.net In these cases, the Lewis acid activates the electrophile, allowing for nucleophilic attack by the indazole nitrogen atoms. rsc.org A similar principle would apply to bromination, where a Lewis acid would activate the bromine source, making the indazole ring's C3 position more susceptible to electrophilic attack.

| Lewis Acid Catalyst | Halogenating Agent | Mechanism of Action |

|---|---|---|

| FeBr₃ | Br₂ | Coordinates with Br₂ to form a complex [FeBr₄]⁻Br⁺, increasing the electrophilicity of bromine. |

| AlCl₃ | Cl₂ | Coordinates with Cl₂ to form a complex [AlCl₄]⁻Cl⁺, activating the chlorine for electrophilic attack. |

| FeCl₃ | Cl₂ | Functions similarly to AlCl₃ to activate the chlorine molecule. |

Reaction Pathways in Electrophilic Substitution on Indazole Systems

Indazoles are heteroaromatic compounds that readily undergo electrophilic substitution reactions such as halogenation. chemicalbook.com For 2-substituted-2H-indazoles, like 2-phenyl-2H-indazole, the C3 position is the most nucleophilic and, therefore, the primary site for electrophilic attack. rsc.orgrsc.org

Studies on Intermolecular Interactions of Brominated Indazoles (e.g., Halogen Bonding)

The introduction of a bromine atom to the indazole scaffold, as in 3-bromo-2-phenyl-2H-indazole, significantly influences its solid-state architecture through various intermolecular interactions, most notably halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophilic site (a halogen bond acceptor).

The bromine atom in brominated indazoles can serve as a halogen bond donor via its σ-hole, a region of positive electrostatic potential along the axis of the carbon-bromine (C-Br) bond. This electropositive region can form attractive interactions with electron-rich species. In the context of brominated indazoles, potential halogen bond acceptors include the nitrogen atoms of the indazole ring system or oxygen atoms from substituents or neighboring molecules. researchgate.netiucr.org These interactions are directional, with the C-Br•••A angle (where A is the acceptor atom) approaching linearity, similar to hydrogen bonds. The strength of bromine-mediated halogen bonds is significant, typically ranging from 5 to 20 kcal/mol, making them a critical force in directing crystal packing and influencing the material's physical properties.

Crystallographic studies of related brominated indazole derivatives provide concrete evidence of these interactions. For example, in the crystal structure of 2-(3-bromo-5-nitro-1H-indazol-1-yl)-1-phenylethanone, molecules form inversion dimers through Br⋯O interactions, with a measured distance of 3.211 Å. researchgate.netiucr.org These dimers are further connected by other non-covalent forces, including hydrogen bonds and π–π stacking, to form a three-dimensional network. researchgate.netiucr.org Such halogen bonding has been shown to be effective in guiding specific molecular packing arrangements, which can overcome the typical reluctance of halogenated compounds to interact favorably with other functional groups.

Table 1: Characteristics of Halogen Bonding in Brominated Indazoles

| Feature | Description | Source(s) |

| Halogen Bond Donor | The bromine atom, via its electropositive σ-hole. | |

| Potential Acceptors | Nitrogen atoms (from the indazole ring), Oxygen atoms (from substituents, e.g., carbonyls, nitro groups). | researchgate.netiucr.org |

| Interaction Geometry | Directional, with the C-Br•••Acceptor angle approaching 180°. | |

| Bond Strength | Typically 5–20 kcal/mol. | |

| Observed Example | Br⋯O interaction (3.211 Å) in dimers of 2-(3-bromo-5-nitro-1H-indazol-1-yl)-1-phenylethanone. | researchgate.netiucr.org |

| Influence | Directs supramolecular assembly and crystal packing; affects physical properties like melting point and solubility. |

Mechanism of Electrochemical Oxidative Ring-Opening Reactions of 2H-Indazoles

The 2H-indazole ring system, while relatively stable, can undergo oxidative ring-opening reactions under specific conditions, particularly through electrochemical methods. These reactions represent a significant transformation of the indazole core, leading to the formation of different classes of compounds, such as azobenzene (B91143) derivatives. acs.orgnih.gov

Electrochemical oxidation provides a metal- and oxidant-free pathway to initiate these transformations. acs.orgnih.govresearchgate.net A general strategy involves the electrochemical oxidative ring-opening of 2H-indazoles in the presence of nucleophiles like alcohols. acs.orgresearchgate.net Under galvanostatic electrolysis conditions in an undivided cell, this process can yield ortho-alkoxycarbonylated azobenzenes. acs.org Mechanistic studies suggest that the reaction is initiated by the anodic oxidation of the 2H-indazole. This generates a radical cation intermediate. frontiersin.org This highly reactive species can then be captured by a suitable nucleophile, leading to the cleavage of the N-N bond and subsequent rearrangement to form the stable azobenzene product.

Another proposed mechanism for oxidative ring-opening involves the use of an iminoiodane reagent, which triggers the C-N bond cleavage of 2H-indazoles under metal-free conditions. nih.gov This reaction is believed to proceed through the formation of a zwitterionic adduct, which is formed between the 2H-indazole and the iminoiodane. This adduct then undergoes ring-opening to yield unsymmetrical ortho-N-acylsulfonamidated azobenzenes. nih.gov

In a related electrochemical process, the direct C-3 sulfonylation of 2H-indazoles occurs through a radical-radical cross-coupling mechanism. acs.orgfrontiersin.org This reaction involves the concurrent oxidation of the 2H-indazole to its radical cation and a sodium sulfinate to a sulfonyl radical at the anode. acs.orgfrontiersin.org The subsequent coupling of these two radical species yields the 3-sulfonylated 2H-indazole. acs.org While this is a functionalization rather than a ring-opening, it highlights the generation of the 2H-indazole radical cation as a key mechanistic step in its electrochemical reactions. frontiersin.org

Table 2: Summary of Oxidative Ring-Opening and Related Electrochemical Reactions of 2H-Indazoles

| Reaction Type | Reagents/Conditions | Proposed Intermediate(s) | Product(s) | Source(s) |

| Electrochemical Oxidative Ring-Opening | Alcohols, galvanostatic electrolysis in an undivided cell. | 2H-Indazole radical cation. | ortho-Alkoxycarbonylated azobenzenes. | acs.orgresearchgate.net |

| Iminoiodane-Triggered Oxidative Ring-Opening | Iminoiodane, metal-free conditions. | Zwitterionic adduct. | ortho-N-Acylsulfonamidated azobenzenes. | nih.gov |

| Electrochemical C-H Sulfonylation | Sodium sulfinates, constant current, graphite (B72142) anode, platinum cathode. | 2H-Indazole radical cation, sulfonyl radical. | 3-Sulfonylated 2H-indazoles. | acs.orgfrontiersin.org |

Advanced Spectroscopic and Structural Characterization Methodologies for 3 Bromo 2 Phenyl 2h Indazole

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including 3-Bromo-2-phenyl-2H-indazole. Through the analysis of ¹H and ¹³C NMR spectra, as well as multinuclear NMR studies, researchers can piece together the molecular framework with high precision.

High-Resolution ¹H NMR and ¹³C NMR Applications

High-resolution ¹H and ¹³C NMR spectroscopy are indispensable for determining the precise structure of this compound. These techniques provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.

In the ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), distinct signals corresponding to the protons of the indazole and phenyl rings are observed. rsc.orgnih.gov The protons on the indazole core and the phenyl group typically appear as multiplets in specific regions of the spectrum. For instance, a one-proton singlet observed at a high chemical shift is characteristic of the H-3 proton in the parent 2-phenyl-2H-indazole, and its absence in the brominated analog confirms the substitution at the C-3 position. nih.govrsc.org The aromatic protons exhibit complex splitting patterns (multiplets) due to spin-spin coupling between adjacent protons. rsc.orgnih.gov

The ¹³C NMR spectrum provides complementary information by showing distinct signals for each unique carbon atom. rsc.orgnih.gov The carbon atom attached to the bromine (C-3) exhibits a characteristic chemical shift, typically in the range of 106 ppm. rsc.org The other carbon atoms of the indazole and phenyl rings also have specific chemical shifts that are influenced by their local electronic environment. rsc.orgnih.gov For example, the carbon atoms of the phenyl ring typically resonate between 119 and 139 ppm. rsc.org

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H NMR | 7.75 | d | 8.8 | Indazole-H |

| 7.69-7.67 | m | Phenyl-H | ||

| 7.60-7.51 | m | Indazole-H & Phenyl-H | ||

| 7.39-7.35 | m | Indazole-H | ||

| 7.20-7.16 | m | Indazole-H | ||

| ¹³C NMR | 149.26 | Indazole-C | ||

| 139.30 | Phenyl-C (ipso) | |||

| 129.33 | Phenyl-C | |||

| 129.15 | Phenyl-C | |||

| 127.70 | Indazole-C | |||

| 126.25 | Indazole-C | |||

| 123.07 | Indazole-C | |||

| 122.97 | Indazole-C | |||

| 119.79 | Indazole-C | |||

| 118.25 | Indazole-C | |||

| 106.27 | C-Br |

Multinuclear NMR for Isomer Characterization and Mechanistic Studies

While ¹H and ¹³C are the most common nuclei studied, multinuclear NMR can provide further structural details, especially in distinguishing between isomers and investigating reaction mechanisms. For instance, in cases where fluorinated analogs are synthesized, ¹⁹F NMR is a powerful tool. nih.gov Although not directly applicable to the title compound, the principles can be extended. For example, studying the NMR of other nuclei like ¹⁵N could provide insights into the electronic structure of the indazole ring system. csic.es

Furthermore, advanced NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to establish through-space proximity of protons, helping to confirm the 2-phenyl substitution pattern by observing correlations between the phenyl protons and the H-7 proton of the indazole ring. researchgate.net Mechanistic studies often employ NMR to monitor the progress of reactions, identify intermediates, and determine the regioselectivity of substitutions, such as the bromination at the C-3 position. acs.orgnih.gov

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula. nih.govmdpi.com

For this compound (C₁₃H₉BrN₂), the expected monoisotopic mass can be precisely calculated. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a nearly 1:1 natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity. rsc.org

Electron ionization (EI) mass spectrometry often leads to fragmentation of the molecule. The analysis of these fragmentation patterns can provide valuable structural information. Common fragmentation pathways for N-phenylindazoles may involve the loss of the phenyl group or cleavage of the indazole ring.

| Technique | Ion | m/z (Observed) | Assignment |

|---|---|---|---|

| MS | [M]⁺ | 272 | Molecular Ion |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its constituent bonds. mdpi.com

Key vibrational frequencies include:

C-H stretching: Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹.

C=C and C=N stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen double bonds within the indazole and phenyl rings appear in the 1600-1450 cm⁻¹ region.

C-Br stretching: The C-Br stretching vibration is expected to appear in the fingerprint region of the spectrum, typically below 700 cm⁻¹.

While IR spectroscopy provides valuable information about the functional groups present, it is generally used in conjunction with NMR and MS for a complete structural determination. rsc.org

X-ray Diffraction Analysis for Solid-State Structure Determination

For this compound, an X-ray crystal structure would unambiguously confirm the connectivity of the atoms, including the position of the bromine atom at C-3 and the phenyl group at N-2. It would also reveal the relative orientation of the phenyl ring with respect to the indazole plane. This information is crucial for understanding intermolecular interactions, such as stacking or hydrogen bonding, in the crystal lattice. While a specific crystal structure for this compound is not detailed in the provided search results, the technique has been applied to closely related 2H-indazole derivatives, demonstrating its power in confirming structural assignments. mdpi.com The process involves growing a suitable single crystal, mounting it on a diffractometer, and collecting diffraction data. mdpi.com The structure is then solved and refined to yield a detailed molecular model. mdpi.com

Integration of Spectroscopic Data with Computational Models for Structural Confirmation

Computational chemistry, particularly Density Functional Theory (DFT), plays an increasingly important role in complementing experimental spectroscopic data. By calculating theoretical NMR chemical shifts, IR vibrational frequencies, and other molecular properties, researchers can compare them with experimental values to validate the proposed structure. acs.org

For this compound, DFT calculations can be used to:

Predict ¹H and ¹³C NMR chemical shifts, which can aid in the assignment of complex spectra. csic.es

Calculate the energies of different possible isomers to determine the most stable conformation.

Simulate the IR spectrum, helping to assign the observed vibrational bands to specific molecular motions. mdpi.com

Provide insights into the electronic structure and reactivity of the molecule. nih.gov

The synergy between experimental data and computational models provides a powerful approach for the robust and unambiguous structural characterization of this compound. csic.esacs.org

Photochemistry and Photophysical Properties of 3 Bromo 2 Phenyl 2h Indazole

Photoreactivity of Indazole Systems in Environmental and Synthetic Contexts

Indazole derivatives are recognized for their diverse biological activities, making them key components in pharmaceuticals and agrochemicals. austinpublishinggroup.com Their presence in the environment, whether through manufacturing processes or as metabolites of larger compounds, necessitates an understanding of their photochemical fate. The photoreactivity of the indazole ring system is a critical factor in its environmental persistence and transformation.

The 2H-indazole core is a versatile building block in organic synthesis, and its functionalization is a topic of intensive research. chim.it Photochemical methods, particularly those utilizing visible light, offer sustainable and mild alternatives to traditional synthetic routes, which often require harsh conditions or transition metal catalysts. researchgate.netrsc.org The introduction of a bromine atom at the 3-position and a phenyl group at the N2-position, as in 3-bromo-2-phenyl-2H-indazole, influences the electronic properties and, consequently, the photoreactivity of the molecule. For instance, various 2-aryl-2H-indazoles, including those with bromo-substituents, have been shown to undergo efficient C3-functionalization under visible light irradiation. frontiersin.org These reactions highlight the capacity of the 2H-indazole scaffold to participate in photochemically induced transformations, which is relevant for both the synthesis of novel derivatives and the degradation of such compounds in the environment.

Photomediated Transformations and Rearrangements of Indazoles

Indazoles are known to undergo fascinating rearrangements upon photoexcitation, leading to the formation of other important heterocyclic structures. These transformations are often dependent on the tautomeric form of the indazole and the wavelength of light used.

Nitrogen-Carbon Transposition in Indazole to Benzimidazole Conversions

A significant photoreaction of indazoles is their transposition to benzimidazoles. researchgate.netnih.gov This nitrogen-carbon transposition is particularly efficient for N2-derivatized indazoles. researchgate.netnih.gov Research has shown that the 2H-tautomer of indazole absorbs light more strongly at longer wavelengths compared to the 1H-tautomer. researchgate.netnih.gov This characteristic has been exploited to develop high-yielding conversions of N2-substituted indazoles to the corresponding benzimidazoles using UVB or UVA irradiation. researchgate.netnih.gov

The reaction yield is strongly correlated with the electron density at the N2 position of the indazole substrate, suggesting the importance of the nitrogen lone pair's availability for reaction efficiency. researchgate.netnih.gov For this compound, the phenyl group at the N2-position is a key substituent that facilitates this type of photorearrangement. The permutation of 2H-indazoles into benzimidazoles can proceed in solvents like acetonitrile (B52724) at room temperature upon irradiation. scientificupdate.com This transformation underscores a powerful photochemical pathway for skeletal editing of heterocyclic cores. nih.gov

Continuous Flow Photochemistry for Scalable Reactions

To overcome the limitations of batch processing for photochemical reactions, continuous flow technology has emerged as a powerful tool for scalable synthesis. researchgate.netnih.gov Continuous flow reactors offer advantages such as precise control over reaction parameters, efficient light penetration, and improved safety for handling reactive intermediates. mdpi.comacs.org

A continuous flow protocol has been successfully established for the phototransposition of N2-derivatized indazoles to benzimidazoles, enabling the reaction to be performed on a preparative scale. researchgate.netnih.gov This methodology is robust and tolerates a variety of functional groups, which would likely include the bromo-substituent in this compound. researchgate.netnih.gov The use of continuous flow not only enhances the throughput of such photochemical transformations but also opens avenues for their industrial application. acs.org

Visible Light Induced Functionalization Strategies for Indazoles

The direct functionalization of the C-H bonds of indazoles using visible light has become an area of intense research, providing access to a wide range of derivatives under mild and environmentally benign conditions.

Role of Photoredox Catalysis and Electron-Donor-Acceptor Complexes

Visible-light photoredox catalysis has proven to be an indispensable tool for the functionalization of indazoles. researchgate.netrsc.org This approach utilizes a photocatalyst that, upon absorption of visible light, can initiate single electron transfer (SET) processes, leading to the formation of reactive radical intermediates. Both metal-based photocatalysts and organic dyes have been employed for various transformations of the indazole core. researchgate.netrsc.org

An alternative and increasingly popular strategy involves the formation of an electron-donor-acceptor (EDA) complex between the electron-rich indazole and an electron-accepting reagent. researchgate.netrsc.orgresearchgate.net Photoexcitation of this EDA complex can directly lead to the desired transformation without the need for an external photocatalyst. rsc.orgorganic-chemistry.orgnih.gov This has been successfully applied to the C3-arylation of 2H-indazoles with aryl diazonium salts. rsc.org Given that 2-phenyl-2H-indazole can act as an effective electron donor, it is highly probable that this compound would also form reactive EDA complexes, enabling its functionalization via this mechanism.

The following table summarizes various visible-light-induced C3-functionalizations of 2-aryl-2H-indazoles, which are analogous to the expected reactivity of this compound.

| Functionalization | Reagent | Catalyst/Conditions | Product Type | Ref |

| Acylation | α-Keto Acids | Visible Light, No Catalyst | 3-Acyl-2H-indazoles | nih.gov |

| Carbamoylation | Oxamic Acids | 4CzIPN, Cs₂CO₃, O₂, Purple LED | C3-Carbamoylated-2H-indazoles | frontiersin.org |

| Arylation | Aryl Iodides | K-OtBu, Visible Light, No Catalyst | 3,2-Diaryl-2H-indazoles | rsc.org |

| Arylation | Aryl Diazonium Salts | Pyridine, Visible Light, No Catalyst (EDA complex) | C3-Arylated-2H-indazoles | rsc.org |

| Alkenylation | 2-Alkynylazobenzenes | AuCl₃, Ru(bpy)₃Cl₂·6H₂O, Blue LED | 3-Alkenyl-2H-indazoles | d-nb.info |

Applications in Photosensitizer Development and Chromophore Design

The inherent photophysical properties of the indazole scaffold make it an attractive component in the design of functional molecules such as photosensitizers and chromophores. ossila.com The highly conjugated nature of the indazole ring system allows for the tuning of its absorption and emission properties through chemical modification. chim.it

Indazole derivatives have been incorporated into triplet photosensitizers, often coordinating with metal centers like iridium, which exhibit efficient ligand-to-metal energy transfer. ossila.com The introduction of substituents, such as the phenyl group in this compound, can further modulate the electronic structure and photophysical characteristics. For example, inserting an indazole unit into a donor-π-acceptor (D-π-A) chromophore has been shown to create novel fluorescent dyes. researchgate.netresearchgate.net The photophysical properties of these molecules, including their fluorescence quantum yields and Stokes shifts, are highly dependent on the substitution pattern on the indazole ring. chim.it The bromine atom in this compound can serve as a handle for further synthetic modifications via cross-coupling reactions, allowing for the facile development of a library of indazole-based chromophores with tailored optical properties. chim.it

The table below details the photophysical properties of some functionalized indazole derivatives, illustrating the potential of this scaffold in chromophore design.

| Compound Type | Absorption Maxima (nm) | Emission Maxima (nm) | Quantum Yield (Φf) | Ref |

| Persubstituted Pyrazoles | 240-311 | 373-395 (solution) | 0.29-0.72 | chim.it |

| Azaindoles | N/A | 430.0-454.0 | 0.28-0.43 | chim.it |

| D-indazole-π-A Dyes | N/A | Varies (Visible to NIR) | Strong (with EWT-substitution) | researchgate.net |

Advanced Research Directions and Potential Applications in Chemical Science for 3 Bromo 2 Phenyl 2h Indazole

Utility as a Versatile Synthetic Building Block in Organic Synthesis

The presence of a carbon-bromine bond at the 3-position of the 2-phenyl-2H-indazole core makes the compound an ideal substrate for transition-metal-catalyzed cross-coupling reactions. researchgate.net This reactivity allows for the introduction of diverse substituents, enabling the construction of complex molecular architectures.

Precursors for Complex Heterocyclic Systems

3-Bromo-2-phenyl-2H-indazole is a key starting material for synthesizing more elaborate heterocyclic systems. The bromine atom can be readily substituted through various coupling methodologies to append additional cyclic or aromatic moieties. For instance, palladium-catalyzed cross-coupling reactions can be used to link other aromatic groups to the C3 position. mdpi.com A notable example is the Suzuki-Miyaura coupling of a 3-bromo-2H-indazole derivative with phenylboronic acid to yield 2,3-diphenyl-2H-indazole derivatives. This transformation effectively expands the heterocyclic system by creating a new carbon-carbon bond, demonstrating the role of the bromo-precursor in building complex, poly-aromatic structures.

Role in the Synthesis of Functionalized Indazole Intermediates

The primary utility of this compound in organic synthesis is its role as a precursor to a vast range of functionalized indazole intermediates. The C3-bromo group is a versatile leaving group for numerous metal-catalyzed reactions, which are instrumental in modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netchim.it

Research has demonstrated the efficacy of palladium-catalyzed reactions for the arylation of the indazole core at this position. mdpi.com Methodologies such as the Suzuki-Miyaura and Negishi couplings allow for the strategic introduction of various aryl and heteroaryl groups. chim.it These reactions are fundamental for creating libraries of diverse indazole derivatives, which are often screened for biological activity or tailored for specific applications in materials science. The ability to precisely modify the C3 position is critical for structure-activity relationship (SAR) studies in drug discovery. nih.gov

The following table summarizes key synthetic transformations starting from 3-bromo-2H-indazole derivatives, highlighting the versatility of the C-Br bond.

| Starting Material Class | Reaction Type | Coupling Partner Example | Product Class |

| 3-Bromo-2H-indazole | Suzuki-Miyaura Coupling | Arylboronic acid | 3-Aryl-2H-indazole |

| 3-Bromo-2H-indazole | Negishi Coupling | Organozinc reagent | 3-Alkyl/Aryl-2H-indazole |

| 3-Bromo-2H-indazole | C-N Coupling | Amines, Heterocycles | 3-Amino/Heterocyclyl-2H-indazole |

Applications in Materials Science

The growing interest in indazole-containing compounds extends beyond medicine to the field of materials science, particularly for their photophysical properties. chim.it The ability to functionalize the indazole core via intermediates like this compound is crucial for developing novel organic materials with tailored electronic and optical characteristics.

Development of Organic Electronic Materials and Liquid Crystals

Heterocyclic compounds are of great importance as core units in thermotropic liquid crystals due to their structural rigidity and polarity. arkat-usa.org The design of novel liquid crystalline materials involves selecting a suitable core fragment, and five-membered heterocyclic rings have been successfully incorporated into such structures. arkat-usa.orgbeilstein-journals.org While direct studies on this compound as a liquid crystal are not prevalent, its derivatives, synthesized by replacing the bromine atom, could possess the necessary molecular shape and polarity. The anisometric, rod-like structure that can be achieved by adding substituents at the C3 position is a fundamental prerequisite for forming liquid crystalline phases. arkat-usa.org Similarly, in organic electronics, the core indazole structure can be modified to create materials for applications like polymer light-emitting devices (PLEDs), where tuning the electronic properties is key. rsc.org

Integration into Dyes and Pigments

Indazole derivatives have been successfully utilized as core components in the synthesis of azo dyes. google.com The indazole ring acts as a chromophore, and its electronic properties can be modified by attaching various substituents. By using a 3-amino-indazole, derived from a 3-bromo precursor, as a diazo component in a coupling reaction, it is possible to create water-soluble dyes. google.com These dyes have shown applications in coloring fibers, such as those based on polyacrylonitrile, yielding shades of yellow and orange with high fastness to light. google.com The functionalization at the C3 position is critical for tuning the color and performance properties of the resulting dye.

Tunable Properties for Optoelectronics and Energy Storage

The development of advanced materials for optoelectronics and energy storage relies on the ability to fine-tune molecular properties. chemrxiv.org The functionalization of heterocyclic scaffolds like indazole allows for the modulation of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn affects their electronic and photophysical properties. chemrxiv.org 2-Aryl indazoles are known to exhibit interesting spectrophotometric properties. acs.org By leveraging the reactivity of this compound, various electron-donating or electron-withdrawing groups can be introduced at the C3-position. This strategic modification allows for the rational design of indazole-based materials with specific absorption and emission characteristics, making them promising candidates for organic light-emitting diodes (OLEDs), sensors, or as components in energy storage systems where charge transport properties are critical. researchgate.net

The following table outlines the potential of functionalized indazoles in materials science, achievable through synthetic routes starting from the 3-bromo derivative.

| Application Area | Key Property to Tune | Role of C3-Functionalization | Potential Material |

| Organic Electronics | HOMO/LUMO energy levels | Introduce electron-donating/withdrawing groups | Organic Semiconductors, OLEDs |

| Liquid Crystals | Molecular shape (anisometry) | Attach long alkyl or aromatic chains | Display technologies |

| Dyes and Pigments | Absorption/Emission spectra | Modify the chromophore system | Textile dyes, Organic pigments |

| Energy Storage | Redox potential, ion transport | Incorporate redox-active or charged moieties | Battery materials, solid electrolytes |

Catalytic Applications of Indazole-Derived Ligands

The indazole scaffold is a subject of interest in the development of ligands for transition-metal catalysis. The versatility of the indazole ring system allows for functionalization at various positions, enabling the fine-tuning of steric and electronic properties of the resulting ligands. The presence of nitrogen atoms provides coordination sites, and substituents can be introduced to create bidentate or polydentate ligands, which are crucial for stabilizing metal centers and influencing catalytic activity.

Ligand Precursors for Metal Complexes with Catalytic Properties

The compound this compound serves as a valuable precursor for synthesizing more complex ligands intended for use in metal-catalyzed reactions. The bromine atom at the C-3 position is a key reactive handle that can be substituted through various organometallic reactions to introduce coordinating moieties, such as phosphine (B1218219) groups.

For instance, research into indazole-based ligands has demonstrated the synthesis of indazole-phosphine scaffolds. This involves a lithium-halogen exchange on a bromo-indazole followed by quenching with a chlorophosphine to attach the phosphine group directly to the indazole core. This transformation converts the relatively simple bromo-indazole into a sophisticated ligand capable of coordinating with transition metals like gold(I). The resulting metal complexes can then be employed as catalysts in various organic transformations. The nitrogen atoms within the indazole ring can also play a role in catalysis, potentially participating in cooperative effects or allowing for further modifications, such as methylation, to create cationic ligands with altered electronic properties. These structural modifications allow for the systematic tuning of the ligand's donor properties, directly impacting the catalytic activity of the corresponding metal complex.

Roles in Cross-Coupling and Asymmetric Syntheses

The carbon-bromine bond at the C-3 position of this compound makes it an ideal substrate for a variety of cross-coupling reactions, which are fundamental processes in modern organic synthesis. Transition-metal-catalyzed reactions, particularly those employing palladium, are commonly used to functionalize the indazole core.

One prominent example is the Heck reaction, where 3-bromoindazoles can be coupled with alkenes to form 3-vinylindazoles. Mechanistic studies have shown that bromide salts can play a dual role in these reactions, suppressing the unwanted side reaction of dehalogenation while also assisting in the reaction mechanics under solvent-free ball-milling conditions. This methodology provides an efficient route to functionalized indazoles, which are precursors to important pharmaceutical compounds like Axitinib.

Similarly, the Suzuki cross-coupling reaction is another powerful tool for modifying bromoindazoles. Although studies may focus on other isomers like 5-bromoindazoles, the principles are broadly applicable. In these reactions, the bromo-substituted indazole is coupled with a boronic acid in the presence of a palladium catalyst, such as Pd(dppf)Cl₂, to form a new carbon-carbon bond. This allows for the introduction of various aryl or heteroaryl groups onto the indazole skeleton.

While the indazole scaffold is a promising platform for ligand development, specific applications of ligands derived directly from this compound in asymmetric synthesis are not yet extensively documented. However, the ability to functionalize the indazole core provides a clear pathway for the future design and synthesis of novel chiral ligands for asymmetric catalysis.

Exploratory Research into Biological Activities in Cellular and In Vitro Models

The indazole nucleus is recognized as a "pharmacophore," a core structural motif found in many biologically active compounds. As a result, derivatives of this compound and related structures are frequently investigated for their potential therapeutic applications, particularly in oncology and infectious diseases.

Investigation of Cytotoxic Potential in Cancer Cell Lines

A significant body of research has focused on the antiproliferative and cytotoxic effects of indazole derivatives against various human cancer cell lines. These studies are crucial for identifying potential new anticancer agents. For example, hybrid compounds incorporating the 2,3-diphenyl-2H-indazole scaffold have demonstrated notable cytotoxic effects.

In one study, a hybrid of combretastatin (B1194345) A-4 and 2,3-diphenyl-2H-indazole (Compound 5) showed potent activity against several cell lines, with IC₅₀ values of 0.16 µM against HeLa (cervical cancer), 6.63 µM against SK-LU-1 (lung cancer), and 0.18 µM against K562 (chronic myelogenous leukemia). This particular compound was found to be significantly more active than the reference drug cisplatin (B142131) against HeLa and SK-LU-1 cells. Other research has explored novel indazole analogues of curcumin, which exhibited cytotoxicity against MCF-7 (breast cancer), HeLa, and WiDr (colorectal carcinoma) cell lines. One such compound showed an IC₅₀ of 27.20 µM against WiDr cells, with a high selectivity index, suggesting it could be a promising candidate for further development.

The table below summarizes the cytotoxic activities of various indazole derivatives from different studies.

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| 2,3-Diphenyl-2H-indazole Hybrid | HeLa | 0.16 | |

| 2,3-Diphenyl-2H-indazole Hybrid | SK-LU-1 | 6.63 | |

| 2,3-Diphenyl-2H-indazole Hybrid | K562 | 0.18 | |

| Indazole-Curcumin Analog (3b) | WiDr | 27.20 | |

| Indazole-Curcumin Analog (3b) | MCF-7 | 45.97 | |

| Indazole-Curcumin Analog (3d) | HeLa | 46.36 | |

| 1H-Indazole-3-amine Derivative (5k) | Hep-G2 | 3.32 | |

| 1H-Indazole Derivative (13g) | A549 | 0.010 | |

| 1H-Indazole Derivative (13g) | MCF-7 | 0.012 | |

| 1H-Indazole Derivative (13g) | A375 | 0.015 | |

| 1H-Indazole Derivative (13g) | HT-29 | 0.011 |

This table is for illustrative purposes and includes data from various indazole derivatives to show the scope of research in this area.

Research on Enzyme Inhibition (e.g., CYP51)

Indazole-containing compounds are being investigated as inhibitors of specific enzymes that are critical for the survival of pathogens or the proliferation of cancer cells. One such target is the enzyme lanosterol (B1674476) 14α-demethylase, also known as CYP51. This enzyme is a member of the cytochrome P450 superfamily and is essential for the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in mammals.

Azole-based drugs, such as fluconazole (B54011), function by inhibiting fungal CYP51, which disrupts the fungal cell membrane and leads to cell death. The nitrogen atoms in the azole ring are key to this inhibitory activity, as they coordinate to the heme iron atom in the enzyme's active site. Researchers have designed and synthesized novel indazole-containing molecules that mimic the structure of these azole antifungals with the aim of creating new CYP51 inhibitors. For example, a series of 2-aryl-3-azolyl-1-indolyl-propan-2-ols were designed as analogs of fluconazole, where an indole (B1671886) scaffold (a bioisostere of indazole) replaced one of the triazole rings. Studies on the binding affinity of various azoles to CYP51 from Candida albicans versus the human homolog have shown that it is possible to achieve high selectivity, which is crucial for minimizing side effects. For instance, fluconazole exhibits a 540-fold greater selectivity for the fungal CYP51 over the human enzyme. This line of research suggests that the indazole scaffold could be incorporated into novel structures designed to target CYP51 or other metalloenzymes.

Structure-Activity Relationship (SAR) Studies in Indazole Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, as they provide insights into how the chemical structure of a compound influences its biological activity. For 2-phenyl-2H-indazole derivatives, systematic modifications of the structure have revealed key features that govern their potency.

In studies of antiprotozoal activity, a clear SAR has emerged for derivatives of 2-phenyl-2H-indazole. A key finding is that the presence and position of electron-withdrawing groups on the 2-phenyl ring significantly enhance biological activity. For instance, compounds with substituents like trifluoromethyl (CF₃), methoxycarbonyl (COOCH₃), or chloro (Cl) on the phenyl ring demonstrated potent activity against protozoa such as E. histolytica, G. intestinalis, and T. vaginalis, with some derivatives showing IC₅₀ values below 0.050 µM. The position of the substituent also matters; for example, moving a methoxycarbonyl group from the para (4-position) to the meta (3-position) or ortho (2-position) on the phenyl ring can modulate the activity against different protozoan species.

Similarly, in the context of anticancer activity, SAR studies on 1H-indazole-3-amine derivatives have shown that the nature of the substituent on the benzene (B151609) ring at the C-5 position of the indazole has a significant effect on the anti-proliferative activity against Hep-G2 cells. A general trend was observed where a 3,5-difluoro substituent resulted in greater activity compared to a 4-fluoro substituent, which in turn was more active than an unsubstituted phenyl ring. These SAR studies are critical for guiding the rational design of new, more potent, and selective indazole-based therapeutic agents.

Q & A

Q. What are the optimal synthetic routes for preparing 3-Bromo-2-phenyl-2H-indazole, and how are intermediates characterized?

Methodological Answer:

- Synthetic Routes : The compound can be synthesized via cyclization reactions using brominated precursors. For example, analogous indazole derivatives are synthesized by reacting brominated benzaldehydes with hydrazine derivatives under reflux conditions in polar aprotic solvents (e.g., DMF) .

- Intermediate Characterization : Key intermediates are characterized using 1H/13C NMR to confirm regiochemistry and IR spectroscopy to verify functional groups (e.g., NH stretches in indazole rings). Elemental analysis (EA) ensures purity by matching calculated vs. experimental C/H/N/Br ratios .

Q. How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer:

- X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves bond angles and torsional strain in the indazole core. For example, analogous bromo-indazoles show mean C–C bond lengths of 1.39 Å and Br–C bond angles of 120°, confirming sp² hybridization .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ion peaks (e.g., [M+H]+) and bromine isotope patterns (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. What stability considerations are critical for storing this compound?

Methodological Answer:

- Light Sensitivity : Bromo-aromatics are prone to photodegradation; store in amber vials at –20°C under inert gas (N₂/Ar) .

- Moisture Sensitivity : Indazoles with electron-withdrawing groups (e.g., Br) may hydrolyze; use desiccants like silica gel or molecular sieves .

Advanced Research Questions

Q. How can computational docking studies predict the biological activity of this compound?

Methodological Answer:

- Molecular Docking : Use software (e.g., AutoDock Vina) to simulate binding to target proteins. For example, bromo-indazole derivatives exhibit favorable binding to kinase active sites (e.g., CDK2) via π-π stacking with phenyl groups and halogen bonds (Br⋯O/N interactions) .

- MD Simulations : Run 100-ns molecular dynamics simulations to assess binding stability (RMSD < 2 Å) and free energy calculations (MM-PBSA/GBSA) .

Q. What strategies resolve contradictions in spectroscopic data for bromo-indazole derivatives?

Methodological Answer:

- Contradiction Analysis : If NMR signals conflict with expected regiochemistry (e.g., ambiguous coupling constants), use NOESY/ROESY to confirm spatial proximity of protons. For example, cross-peaks between H-3 of indazole and phenyl protons confirm substitution patterns .

- Alternative Techniques : Validate via HPLC-coupled MS to rule out isomeric impurities or degradation products .

Q. How does the bromine substituent influence the electronic properties of this compound?

Methodological Answer:

- DFT Calculations : Perform density functional theory (B3LYP/6-31G**) to map electrostatic potential surfaces. Bromine’s electron-withdrawing effect reduces HOMO-LUMO gaps (e.g., ΔE = 4.2 eV vs. 5.1 eV for non-brominated analogs), enhancing electrophilic reactivity .

- Cyclic Voltammetry : Measure redox potentials to quantify electron-withdrawing effects (e.g., Epa = +1.2 V vs. Ag/AgCl) .

Q. What pharmacological screening approaches are suitable for evaluating this compound?

Methodological Answer:

- In Vitro Assays : Test against cancer cell lines (e.g., HepG2, SW620) using MTT assays. Bromo-indazoles often show IC₅₀ values <10 µM due to apoptosis induction via caspase-3 activation .

- Target Identification : Use pull-down assays with biotinylated probes or thermal shift assays (TSA) to identify protein targets .

Q. How can reaction conditions be optimized to minimize byproducts in bromo-indazole synthesis?

Methodological Answer:

- Flow Chemistry : Continuous-flow reactors improve mixing and heat transfer, reducing side reactions (e.g., di-bromination). For example, flow synthesis of bromo-formylbenzoic acids achieves >90% yield by controlling residence time and temperature .

- Catalyst Screening : Test Pd/Cu catalysts for cross-coupling steps; ligand choice (e.g., XPhos) minimizes homocoupling byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.